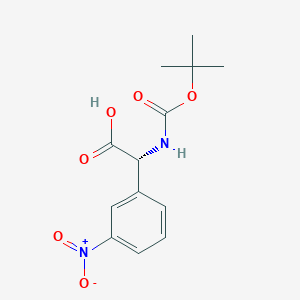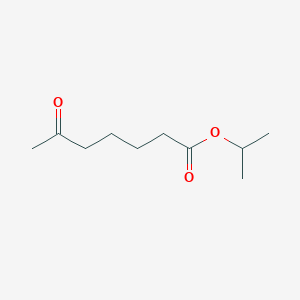
Isopropyl 6-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 6-oxoheptanoate is an organic compound with the molecular formula C10H18O3 It is a derivative of heptanoic acid, featuring an isopropyl group and a ketone functional group at the sixth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 6-oxoheptanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-oxoheptanoic acid.
Reduction: 6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl 6-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of isopropyl 6-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the formation of 6-oxoheptanoic acid and isopropanol. The pathways involved in its metabolism can vary depending on the specific enzymes present in the system.
Comparison with Similar Compounds
Similar Compounds
3-isopropenyl-6-oxoheptanoic acid: Similar structure but with an isopropenyl group instead of an isopropyl group.
6-oxoheptanoic acid: Lacks the isopropyl group, making it less hydrophobic.
Methyl 6-oxoheptanoate: Similar ester but with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 6-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its isopropyl group increases its hydrophobicity compared to similar compounds, potentially affecting its solubility and interactions in various environments.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
propan-2-yl 6-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)13-10(12)7-5-4-6-9(3)11/h8H,4-7H2,1-3H3 |
InChI Key |
XZHVCFDNYKALMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


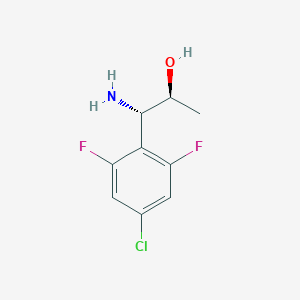
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


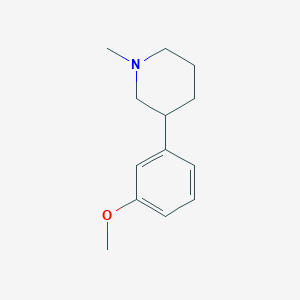
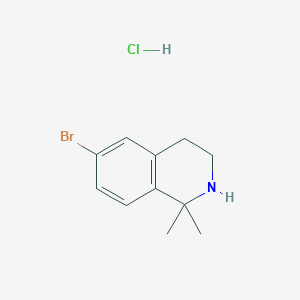
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
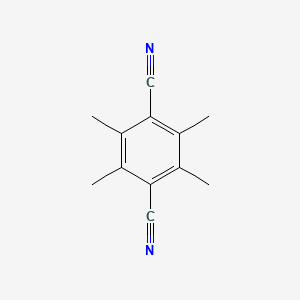
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
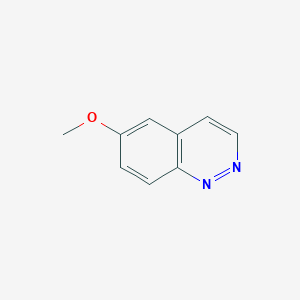
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
